
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features an amino group, a chlorophenyl group, and a hydroxyl group attached to a propan-2-ol backbone, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis often begins with 3-chlorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an imine by reacting with an amine.
Reduction: The imine is then reduced to form the corresponding amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to reduce the imine intermediate.
Enzymatic Resolution: Employing enzymes to achieve the desired chirality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) for substitution reactions.
Major Products
The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mécanisme D'action
The mechanism by which (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence metabolic pathways or signal transduction pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-Amino-1-(3-chlorophenyl)propan-2-OL: The enantiomer of the compound with similar but distinct properties.
1-Amino-1-(3-chlorophenyl)ethanol: A structurally related compound with a different backbone.
1-Amino-1-(4-chlorophenyl)propan-2-OL: A positional isomer with the chlorine atom at a different position on the phenyl ring.
Uniqueness
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL is unique due to its specific chirality and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its similar compounds.
Propriétés
Formule moléculaire |
C9H12ClNO |
|---|---|
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
(1S)-1-amino-1-(3-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1 |
Clé InChI |
MZZURCGUMUSESO-IOJJLOCKSA-N |
SMILES isomérique |
CC([C@H](C1=CC(=CC=C1)Cl)N)O |
SMILES canonique |
CC(C(C1=CC(=CC=C1)Cl)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


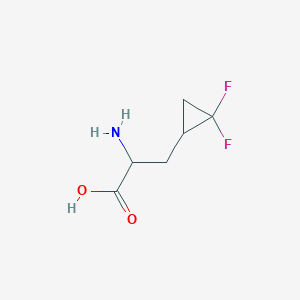
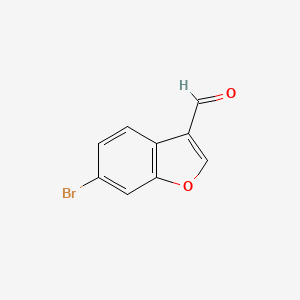

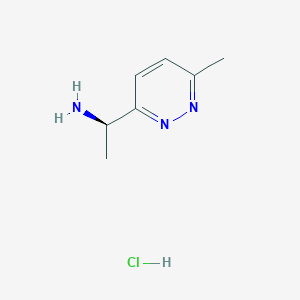

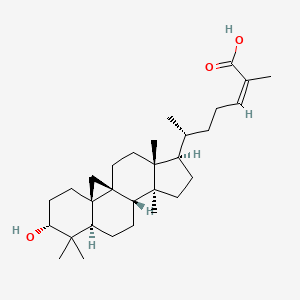
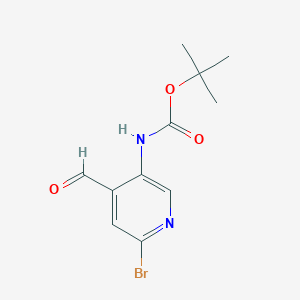
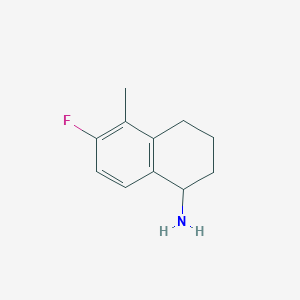
![Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B13037491.png)
![4-chloro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13037494.png)
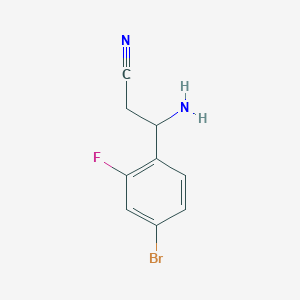
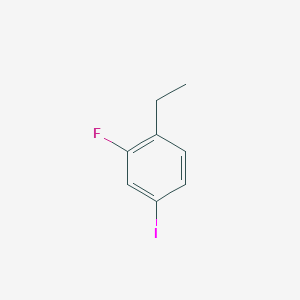

![(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide](/img/structure/B13037527.png)
